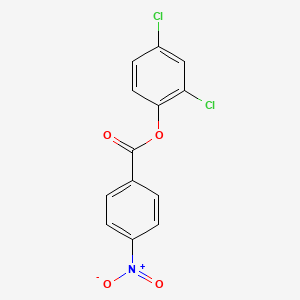

(2,4-dichlorophenyl) 4-nitrobenzoate

Description

(2,4-Dichlorophenyl) 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid and 2,4-dichlorophenol. The molecule features a nitro group (-NO₂) at the para position of the benzoate moiety and two chlorine atoms at the ortho and para positions of the phenyl ester group. Notably, nitrobenzoate esters are often studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their electron-withdrawing substituents and stability .

Properties

CAS No. |

5432-69-9 |

|---|---|

Molecular Formula |

C13H7Cl2NO4 |

Molecular Weight |

312.10 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) 4-nitrobenzoate |

InChI |

InChI=1S/C13H7Cl2NO4/c14-9-3-6-12(11(15)7-9)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H |

InChI Key |

JOLOVOQCEFGUGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of (2,4-dichlorophenyl) 4-nitrobenzoate may involve continuous flow processes to enhance reaction efficiency and yield. These processes can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and automated systems can further improve the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl) 4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrobenzoic acid and 2,4-dichlorophenol in the presence of acidic or basic conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: (2,4-dichlorophenyl) 4-aminobenzoate.

Hydrolysis: 4-nitrobenzoic acid and 2,4-dichlorophenol

Scientific Research Applications

(2,4-dichlorophenyl) 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and nucleophilic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester bond can be hydrolyzed to release 4-nitrobenzoic acid and 2,4-dichlorophenol, which may exert their effects through different pathways .

Comparison with Similar Compounds

Substituent Position Effects

- Electron-Withdrawing Groups: The nitro group (-NO₂) at the para position (as in (4-chlorophenyl) 4-nitrobenzoate ) enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to chlorine-substituted analogs.

- Chlorine Substitution : Dichlorophenyl esters (e.g., 2,4- or 2,6-dichloro) exhibit increased lipophilicity, improving membrane permeability in biological systems. For example, 2,6-dichlorophenyl 4-chlorobenzoate demonstrated antifungal activity against Candida albicans .

Physicochemical Properties

- Solubility : Chlorine and nitro groups reduce aqueous solubility but improve solubility in organic solvents. For instance, (4-chlorophenyl) 4-nitrobenzoate is soluble in acetone and dichloromethane .

- Thermal Stability : 4-Nitrophenyl 4-chlorobenzoate decomposes above 200°C, making it suitable for high-temperature industrial processes .

Key Research Findings

- 2,6-Dichlorophenyl 4-chlorobenzoate inhibited Candida albicans growth at 50 µg/mL, comparable to fluconazole. The dichloro substitution likely enhances binding to fungal cytochrome P450 enzymes .

Plant Regeneration (): Methylethanolamine 4-nitrobenzoate (4-NO₂BA MMEA) achieved 85% callus induction in Paulownia species, outperforming traditional auxins like 2,4-D .

- X-ray crystallography of 4-nitrophenyl 2-chlorobenzoate revealed a planar benzoate ring with a dihedral angle of 15.2° between the nitro and ester groups, impacting its reactivity .

Notes on Limitations and Contradictions

- Natural vs. Synthetic Sources : (2,4-Dichlorophenyl)-2,4-dichlorobenzoate (a structural analog) was isolated from Ulva pertusa , but synthetic analogs like (4-chlorophenyl) 4-nitrobenzoate are primarily lab-made, raising questions about ecological impacts.

- Substituent Position Sensitivity : Antifungal activity varies significantly with chlorine substitution patterns (e.g., 2,4-dichloro vs. 2,6-dichloro), complicating structure-activity predictions .

Biological Activity

(2,4-Dichlorophenyl) 4-nitrobenzoate is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential applications in medicine, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

(2,4-Dichlorophenyl) 4-nitrobenzoate is an organic compound characterized by the presence of a nitro group and dichlorophenyl moiety. Its chemical formula is CHClNO, and it is known for its stability and reactivity under various conditions, including nucleophilic substitution and reduction reactions.

Antimicrobial Activity

Research has shown that (2,4-dichlorophenyl) 4-nitrobenzoate exhibits significant antimicrobial activity. Nitro-containing compounds are often recognized for their ability to disrupt microbial DNA through the formation of reactive intermediates upon reduction .

The proposed mechanism involves the reduction of the nitro group, resulting in the generation of toxic intermediates that bind covalently to DNA, leading to cell death. This mechanism is similar to that observed in other nitro compounds like metronidazole and chloramphenicol, which are widely used in clinical settings .

Case Studies

- Antimicrobial Efficacy Against Bacteria : A study evaluated the effectiveness of (2,4-dichlorophenyl) 4-nitrobenzoate against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 1 μM for certain strains, indicating potent antibacterial activity .

- Anti-inflammatory Properties : Another investigation highlighted the compound's potential in reducing inflammation markers in vitro. It was shown to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses, suggesting broader therapeutic applications beyond antimicrobial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| (2,4-Dichlorophenyl) 4-nitrobenzoate | High | Moderate |

| 2,4-Dichlorophenyl 3-nitrobenzoate | Moderate | Low |

| 2,4-Dichlorophenyl 2-methyl-3-nitrobenzoate | Low | High |

This table illustrates how (2,4-dichlorophenyl) 4-nitrobenzoate compares to similar compounds in terms of biological activity. Its unique substitution pattern contributes to its distinct properties .

Applications in Medicine

The potential applications of (2,4-dichlorophenyl) 4-nitrobenzoate in drug development are significant. Its ability to target specific biological pathways makes it a candidate for further research into new antimicrobial agents and anti-inflammatory drugs. The compound's interaction with cellular components through hydrolysis may also lead to the release of biologically active metabolites such as 4-nitrobenzoic acid and 2,4-dichlorophenol, which could have additional therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.